

Standard Operating Procedure for Handling Tert-butyl 3-oxomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl 3-oxomorpholine-4-carboxylate*

Cat. No.: *B124491*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of **Tert-butyl 3-oxomorpholine-4-carboxylate**, a key building block in the synthesis of morpholine-containing compounds for pharmaceutical and research applications.

Chemical and Physical Properties

Tert-butyl 3-oxomorpholine-4-carboxylate is a solid, stable under normal conditions, and is widely used as a protected morpholinone scaffold in organic synthesis.^[1] It is poorly soluble in water but readily dissolves in common organic solvents such as dichloromethane and ethyl acetate.^[1]

Property	Value	Reference
CAS Number	1000349-34-0	[1]
Molecular Formula	C ₉ H ₁₅ NO ₄	[1]
Molecular Weight	201.22 g/mol	[1]
Appearance	Solid	[1]
Solubility in Water	Poor	[1]
Solubility in Organic Solvents	Soluble in dichloromethane, ethyl acetate	[1]
Stability	Stable under normal conditions. May decompose at high temperatures or in the presence of strong acids or bases.	[1]

Safety, Handling, and Storage

Safety Precautions:

- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
- Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- Wash hands thoroughly after handling.

Storage:

- Store in a cool, dry place away from direct sunlight and heat sources.[\[1\]](#)
- Keep the container tightly sealed to prevent moisture absorption and degradation.[\[1\]](#)

- Store separately from incompatible materials such as strong acids and bases.[\[1\]](#)

Application Notes: Use in Synthesis

Tert-butyl 3-oxomorpholine-4-carboxylate serves as a valuable intermediate in the synthesis of various substituted morpholines, which are important structural motifs in many biologically active compounds. The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for selective reactions at other positions of the molecule before its removal under acidic conditions.

A primary application of this compound is in reductive amination reactions. The ketone functional group can react with a primary amine to form an intermediate imine, which is then reduced *in situ* to yield a 3-substituted amino-morpholine derivative. This approach is a powerful tool for introducing diversity into the morpholine scaffold.

Experimental Protocols

Protocol for Reductive Amination of **Tert-butyl 3-oxomorpholine-4-carboxylate**

This protocol describes a general procedure for the reductive amination of **Tert-butyl 3-oxomorpholine-4-carboxylate** with a primary amine.

Materials:

- **Tert-butyl 3-oxomorpholine-4-carboxylate**
- Primary amine (e.g., benzylamine)
- Sodium triacetoxyborohydride (STAB)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

- Argon or Nitrogen gas for inert atmosphere
- Standard laboratory glassware and magnetic stirrer

Procedure:

- To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add **Tert-butyl 3-oxomorpholine-4-carboxylate** (1.0 eq).
- Dissolve the starting material in anhydrous dichloromethane (DCM).
- Add the primary amine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation.
- In a separate flask, prepare a slurry of sodium triacetoxyborohydride (STAB) (1.5 eq) in anhydrous DCM.
- Slowly add the STAB slurry to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with DCM (2 x volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Outcome and Characterization:

The expected product is the N-Boc protected 3-amino-morpholine derivative. The yield will vary depending on the specific primary amine used. The purified product should be characterized by:

- ^1H and ^{13}C NMR Spectroscopy: To confirm the structure of the product.
- Mass Spectrometry (MS): To confirm the molecular weight of the product.
- Infrared (IR) Spectroscopy: To identify key functional groups.

Analytical Data for a Representative Product (N-benzyl derivative)

^1H NMR (CDCl_3 , 400 MHz)	δ 7.35-7.25 (m, 5H), 4.20-3.90 (m, 2H), 3.85-3.65 (m, 2H), 3.60-3.40 (m, 2H), 3.20-3.00 (m, 1H), 2.80 (s, 2H), 1.48 (s, 9H)
^{13}C NMR (CDCl_3 , 100 MHz)	δ 154.8, 139.5, 128.6, 128.3, 127.2, 80.5, 67.2, 66.8, 55.1, 52.3, 45.6, 28.4
MS (ESI+)	m/z 293.18 [M+H] ⁺

Protocol for Boc-Deprotection

This protocol outlines the removal of the Boc protecting group to yield the free secondary amine.

Materials:

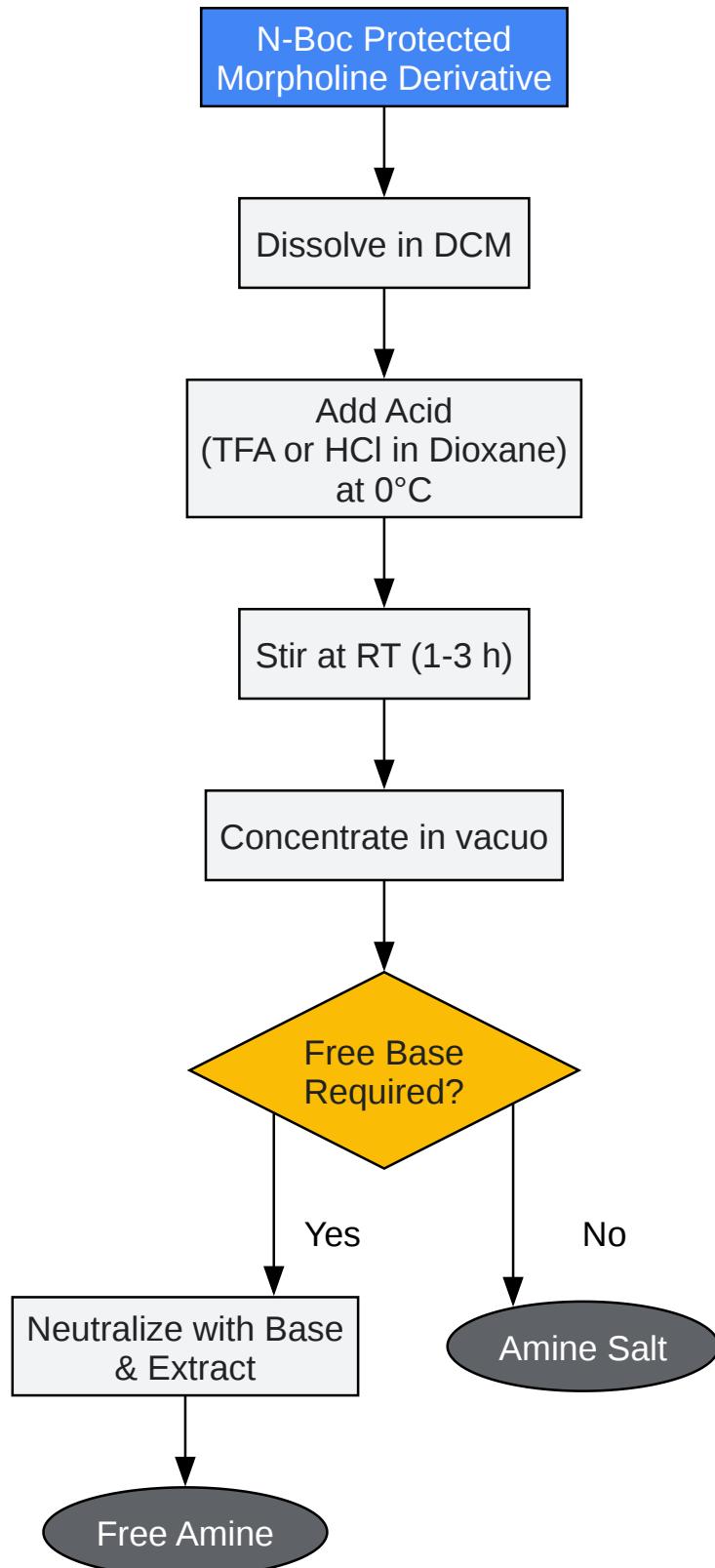
- N-Boc protected morpholine derivative (from Protocol 4.1)
- Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
- Dichloromethane (DCM)
- Diethyl ether

- Standard laboratory glassware

Procedure:

- Dissolve the N-Boc protected morpholine derivative in dichloromethane.
- Cool the solution in an ice bath (0 °C).
- Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) or an excess of 4M HCl in 1,4-dioxane.
- Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.
- Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
- Co-evaporate with a suitable solvent (e.g., toluene) to ensure complete removal of the acid.
- The resulting product is typically the TFA or HCl salt of the deprotected amine. If the free base is required, dissolve the salt in a suitable solvent and neutralize with a base (e.g., saturated aqueous sodium bicarbonate or triethylamine) and extract with an organic solvent.
- Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the deprotected amine.

Visualizations


Reductive Amination Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the reductive amination of **Tert-butyl 3-oxomorpholine-4-carboxylate**.

Boc-Deprotection Logical Flow

[Click to download full resolution via product page](#)

Caption: Logical flow for the Boc-deprotection of a substituted morpholine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- To cite this document: BenchChem. [Standard Operating Procedure for Handling Tert-butyl 3-oxomorpholine-4-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b124491#standard-operating-procedure-for-handling-tert-butyl-3-oxomorpholine-4-carboxylate\]](https://www.benchchem.com/product/b124491#standard-operating-procedure-for-handling-tert-butyl-3-oxomorpholine-4-carboxylate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com